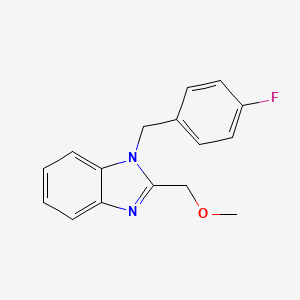![molecular formula C22H19N3O2 B5784483 N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide](/img/structure/B5784483.png)
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide, also known as ML167, is a chemical compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of small molecules that can selectively target specific proteins and enzymes, making it a promising candidate for drug development.
作用机制
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide selectively inhibits the activity of PDE4D by binding to a specific site on the enzyme. PDE4D is involved in the degradation of cyclic adenosine monophosphate (cAMP), which is a signaling molecule that regulates inflammation. By inhibiting PDE4D, this compound increases the levels of cAMP, which in turn reduces inflammation.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to reduce inflammation in animal models of asthma, COPD, and rheumatoid arthritis. This compound has also been shown to improve cognitive function in animal models of Alzheimer's disease. In addition, this compound has been shown to have anti-tumor activity in certain types of cancer.
实验室实验的优点和局限性
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has several advantages for lab experiments. It is a small molecule that can selectively target specific proteins and enzymes, making it a promising candidate for drug development. It has also been extensively studied for its potential therapeutic applications in various diseases. However, there are also limitations to the use of this compound in lab experiments. The synthesis method requires high precision and expertise, which can make it difficult to produce large quantities of the compound. In addition, this compound has not yet been tested in human clinical trials, so its safety and efficacy in humans are not yet known.
未来方向
There are several future directions for the study of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide. One direction is to further investigate its potential therapeutic applications in various diseases. This compound has already shown promise in the treatment of asthma, COPD, rheumatoid arthritis, and Alzheimer's disease, but further studies are needed to determine its efficacy and safety in humans. Another direction is to study the mechanism of action of this compound in more detail. Understanding how this compound selectively inhibits the activity of PDE4D could lead to the development of more effective drugs for the treatment of inflammatory diseases. Finally, future studies could focus on optimizing the synthesis method of this compound to make it more efficient and cost-effective.
合成方法
The synthesis of N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide involves a series of chemical reactions that require high precision and expertise. The first step involves the preparation of 3-(3-methylphenyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted into the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1-naphthylamine to give the final product, this compound. The synthesis method has been optimized to ensure high yield and purity of the compound.
科学研究应用
N-methyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-1-naphthamide has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to selectively inhibit the activity of the enzyme phosphodiesterase 4D (PDE4D), which is involved in the regulation of inflammatory responses. This compound has been shown to reduce inflammation in animal models of asthma, chronic obstructive pulmonary disease (COPD), and rheumatoid arthritis. This compound has also been studied for its potential use in the treatment of Alzheimer's disease, where it has been shown to improve cognitive function in animal models.
属性
IUPAC Name |
N-methyl-N-[[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2/c1-15-7-5-10-17(13-15)21-23-20(27-24-21)14-25(2)22(26)19-12-6-9-16-8-3-4-11-18(16)19/h3-13H,14H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABVACGXQKUGZEA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CN(C)C(=O)C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl {4-[(benzylamino)carbonyl]phenyl}carbamate](/img/structure/B5784412.png)

![4-{[2-(1-naphthylmethoxy)benzylidene]amino}-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione](/img/structure/B5784427.png)
![methyl 2-[(ethoxycarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5784429.png)

![methyl [4-(3-nitrophenyl)-1-oxo-2(1H)-phthalazinyl]acetate](/img/structure/B5784446.png)
![methyl 2-[(3,6-dichloro-2-methoxybenzoyl)amino]benzoate](/img/structure/B5784447.png)

![2-[(3,5-dimethylbenzyl)thio]-N-(2,3-dimethylphenyl)acetamide](/img/structure/B5784457.png)
![5-(2-naphthyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B5784464.png)
![5-{[(4-fluorophenyl)amino]sulfonyl}-2-hydroxybenzamide](/img/structure/B5784468.png)
